

# SR7826 stability in different experimental buffers

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## Compound of Interest

Compound Name: SR7826

Cat. No.: B610979

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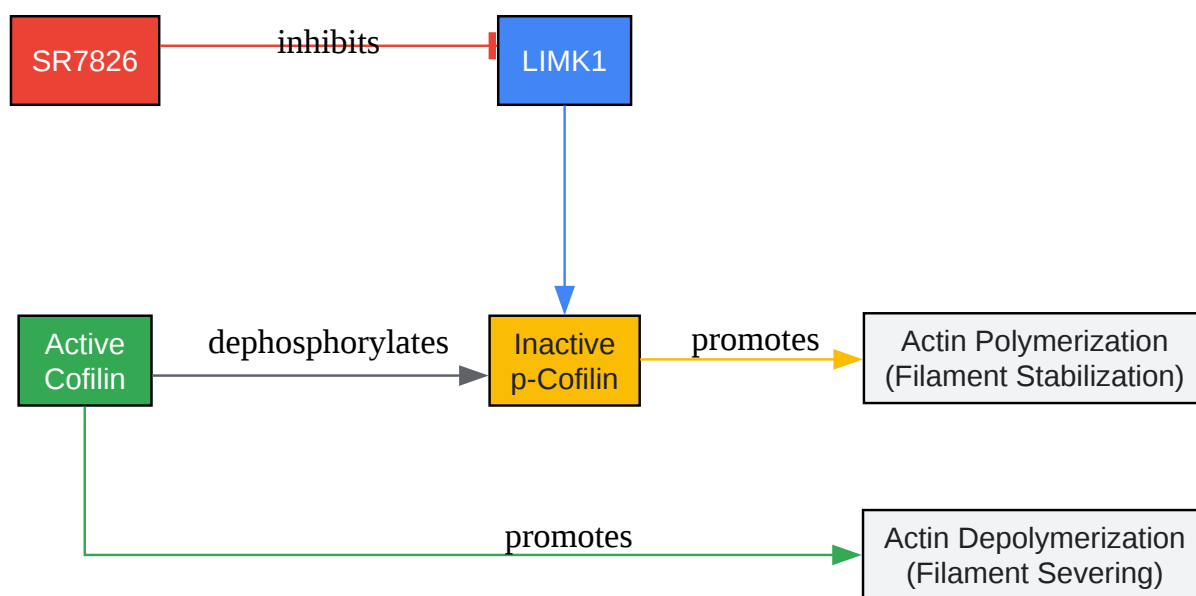
## Technical Support Center: SR7826

Welcome to the technical support center for **SR7826**. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this potent and selective LIM kinase (LIMK) inhibitor.

## Frequently Asked Questions (FAQs)

Q1: What is **SR7826** and what is its primary mechanism of action?

**SR7826** is a cell-permeable, bis-aryl urea compound that acts as a potent and selective inhibitor of LIM kinase 1 (LIMK1).<sup>[1][2][3]</sup> Its primary mechanism involves inhibiting LIMK1, which is a key regulator of actin cytoskeletal dynamics. By inhibiting LIMK1, **SR7826** prevents the phosphorylation and subsequent inactivation of cofilin, a protein that depolymerizes actin filaments.<sup>[4][5][6]</sup> This leads to increased actin filament disassembly, which in turn affects cellular processes like motility, invasion, and migration.<sup>[1][5]</sup>



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**Caption: SR7826 Mechanism of Action.**

Q2: How should I prepare and store stock solutions of **SR7826**?

The recommended solvent for preparing **SR7826** stock solutions is Dimethyl Sulfoxide (DMSO).<sup>[1][7][8]</sup> Following reconstitution in DMSO, it is advised to create aliquots to avoid repeated freeze-thaw cycles and store them frozen.<sup>[1]</sup>

#### Storage Recommendations Summary

Form	Temperature
Solid	2-8°C
DMSO Stock Solution	-20°C
	-80°C

Q3: Is **SR7826** stable in aqueous experimental buffers like PBS or cell culture media?

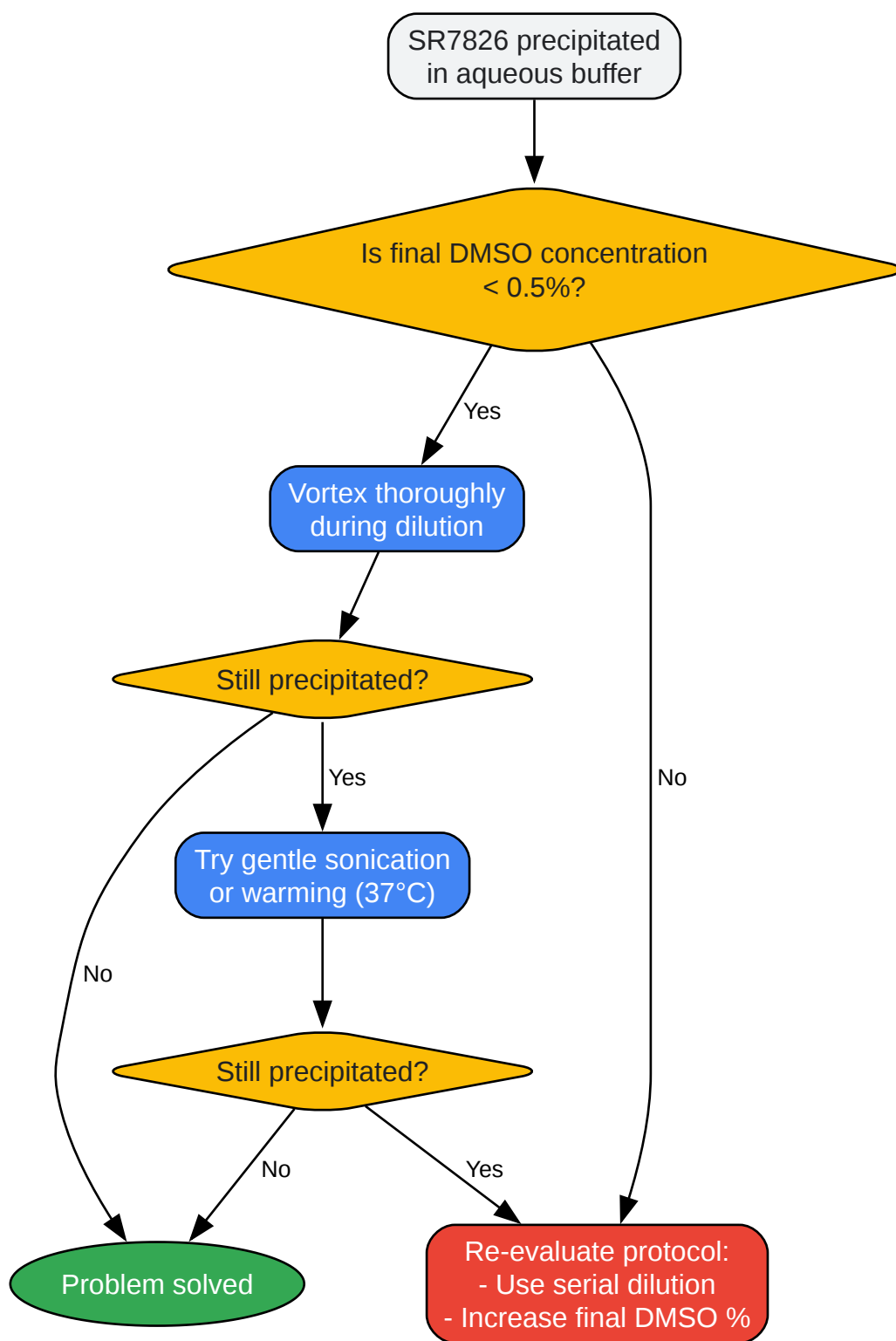
While direct degradation kinetics of **SR7826** in specific aqueous buffers are not extensively published, caution is warranted. **SR7826** is a bis-aryl urea derivative.<sup>[1]</sup> Similar urea-based

kinase inhibitors have shown susceptibility to degradation and solvolysis in aqueous solutions, particularly when co-solvents like methanol are present.[6][9] Therefore, it is strongly recommended to prepare fresh working solutions in your aqueous buffer or cell culture medium from a frozen DMSO stock immediately before each experiment. Do not store **SR7826** in aqueous solutions for extended periods.

Q4: My **SR7826** precipitated when I diluted it into my aqueous buffer. What should I do?

Precipitation is a common issue when diluting a compound from a high-concentration DMSO stock into an aqueous medium where its solubility is significantly lower.

- **Confirm Final DMSO Concentration:** Ensure the final percentage of DMSO in your working solution is as high as your experimental system can tolerate (typically 0.1% to 0.5%) to help maintain solubility.
- **Vortexing:** Ensure thorough mixing by vortexing immediately after dilution.
- **Sonication/Heating:** Gentle sonication or warming of the solution can sometimes help redissolve the precipitate.[4] However, be cautious with heating as it can accelerate degradation.
- **Re-evaluate Dilution Strategy:** Consider a serial dilution approach or using a carrier solvent system if the precipitation persists. For in vivo studies, specific formulations with corn oil or SBE- $\beta$ -CD in saline have been used to improve solubility.[4]



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**Caption:** Troubleshooting logic for precipitation issues.

## Technical Data Summary

### SR7826 Solubility

Solvent	Concentration
DMSO	100 mg/mL[1][7]
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL (Clear Solution)[4]
10% DMSO / 90% (20% SBE-β-CD in Saline)	2.5 mg/mL (Suspended Solution)[4]

### SR7826 Potency and Selectivity

Target	IC <sub>50</sub>
LIMK1	43 nM[2][4][8]
ROCKI	5536 nM[8]
ROCKII	6565 nM[8]
A7r5 cells (Cofilin Phosphorylation)	470 nM[1][2]
PC-3 and CEM-SS T cells (Cofilin Phosphorylation)	< 1 μM[1][2]

## Experimental Protocols

### Protocol 1: Preparation of a 10 mM DMSO Stock Solution

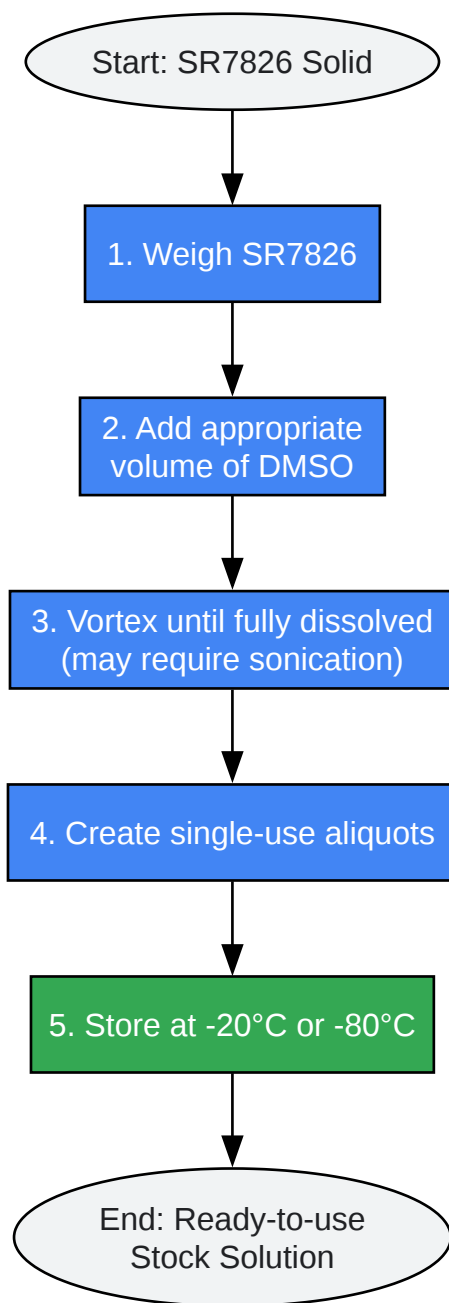
This protocol is based on a molecular weight of 387.43 g/mol . Note that the molecular weight can be batch-specific due to hydration, so always refer to the certificate of analysis.[1][2]

Materials:

- **SR7826** solid compound
- Anhydrous/molecular biology grade DMSO
- Sterile microcentrifuge tubes or cryovials

## Procedure:

- Weigh out the desired amount of **SR7826** solid. For example, to make 1 mL of a 10 mM stock, weigh out 0.387 mg. To make 5 mg into a 10 mM stock, you will add 1.29 mL of DMSO.<sup>[8]</sup>
- Add the appropriate volume of DMSO to the solid compound.
- Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming or sonication can be used if dissolution is slow.
- Dispense into single-use aliquots (e.g., 10-20  $\mu$ L) in sterile tubes.
- Store the aliquots at -20°C for up to 3 months or -80°C for up to 6 months.



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**Caption:** Workflow for preparing **SR7826** stock solution.

## Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

- 10 mM **SR7826** stock solution in DMSO

- Pre-warmed sterile experimental buffer or cell culture medium

#### Procedure:

- Prepare Immediately Before Use: This entire procedure should be performed just before adding the compound to your cells or assay.
- Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
- Perform a serial dilution if necessary. For example, to get a 10  $\mu$ M final concentration in 10 mL of medium (with 0.1% DMSO), you would add 10  $\mu$ L of the 10 mM stock to the 10 mL of medium.
- Crucial Step: Add the **SR7826** stock (or intermediate dilution) to your final aqueous buffer/medium and immediately vortex or invert vigorously to ensure rapid and complete mixing. This minimizes the risk of precipitation.
- Add the final working solution to your experimental setup.

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